{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(22)14-19-10-8-16(9-11-19)13-20(17-6-7-17)12-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHKCJSCAHBOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(CC2)CC(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic compound with significant potential in pharmacological applications. Its unique structure, characterized by a piperidine ring and a cyclopropyl group, suggests diverse biological activities. This article explores its biological activity, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.4 g/mol
- IUPAC Name : 2-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, analgesic, and anti-inflammatory agent.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance:
- In vitro Studies : Compounds with the piperidine structure have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 12.5 μg/ml against S. typhi and 250 μg/ml against C. albicans .
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| Compound 1 | 50 | S. typhi |
| Compound 2 | 250 | C. albicans |
| Compound 3 | 12.5 | S. typhi |
Analgesic Properties
The analgesic effects of similar piperidine derivatives have been documented in animal models, indicating that they may modulate pain pathways effectively. For example, compounds exhibiting high affinity for certain receptors have shown promising results in reducing pain sensitivity .
Anti-inflammatory Effects
Research has demonstrated that derivatives of piperidine can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
-
Study on Antibacterial Activity :
A comprehensive evaluation of various piperidine derivatives showed that certain modifications significantly enhance antibacterial efficacy. The study reported that compounds with specific substituents had MIC values lower than standard antibiotics . -
Research on Pain Modulation :
In a controlled trial involving animal models, a related compound demonstrated a significant reduction in pain response compared to control groups, indicating its potential as an analgesic . -
Inflammation Inhibition Study :
Another research effort highlighted the anti-inflammatory properties of piperidine derivatives, showing a reduction in pro-inflammatory cytokines in vitro .
Scientific Research Applications
The biological activity of {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid has been investigated in various studies. Its potential applications span several therapeutic areas:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of piperidine have shown effective antibacterial activity against various bacterial strains.
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| Compound 1 | 50 | Salmonella typhi |
| Compound 2 | 250 | Candida albicans |
| Compound 3 | 12.5 | Salmonella typhi |
In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 12.5 μg/ml against S. typhi and 250 μg/ml against C. albicans .
Analgesic Properties
The analgesic effects of piperidine derivatives have been documented in animal models. These compounds may modulate pain pathways effectively, demonstrating significant reductions in pain sensitivity compared to control groups .
Anti-inflammatory Effects
Research has shown that derivatives of piperidine can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases. Studies have indicated a reduction in pro-inflammatory cytokines when tested in vitro .
Study on Antibacterial Activity
A comprehensive evaluation of various piperidine derivatives highlighted that specific modifications significantly enhance antibacterial efficacy. The study reported that compounds with particular substituents had MIC values lower than standard antibiotics, indicating their potential as effective antimicrobial agents .
Research on Pain Modulation
In a controlled trial involving animal models, a related compound demonstrated a significant reduction in pain response compared to control groups, indicating its potential as an analgesic .
Inflammation Inhibition Study
Another research effort focused on the anti-inflammatory properties of piperidine derivatives, showing a notable reduction in pro-inflammatory cytokines in vitro .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Analysis
Positional Isomerism: Substitution at the 3-position of the piperidine ring (e.g., [3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid) versus the 4-position in the target compound could alter conformational flexibility and receptor interactions.
Functional Group Modifications: Replacement of the acetic acid group with an amino-ethanone (e.g., 2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone) introduces a ketone, which may affect solubility and hydrogen-bonding capacity .
Halogenation Effects: The 4-fluoro-benzyl analog ([Cyclopropyl-(4-fluoro-benzyl)-amino]-acetic acid) demonstrates how halogenation can enhance metabolic stability, a common strategy in drug design .
Discontinued Status : Many analogs, including the target compound’s isomers and derivatives, are marked as discontinued in commercial catalogs. This suggests challenges in synthesis (e.g., cyclopropane stability), regulatory hurdles, or insufficient demand .
Preparation Methods
Piperidine Core Functionalization
The piperidine ring is typically functionalized at the 4-position via reductive amination or nucleophilic substitution. For example, 4-aminopiperidine serves as a common precursor, with protective group strategies (e.g., tert-butyl carbamate [Boc]) ensuring regioselectivity. In one protocol, Boc-protected 4-aminopiperidine undergoes reductive amination with benzyl-cyclopropylamine using sodium borohydride (NaBH₄) in ethanol, achieving a 93% yield of the intermediate tert-butyl 4-[(benzyl-cyclopropyl-amino)-methyl]piperidine-1-carboxylate .
Acetic Acid Moiety Installation
The acetic acid group is introduced via alkylation or urea-forming reactions. A patent methodology describes coupling the deprotected piperidine amine with ethyl isocyanatoacetate in dichloromethane (DCM), followed by hydrolysis with lithium hydroxide (LiOH) to yield the carboxylic acid. This step reported a 99% conversion rate under optimized conditions.
Detailed Synthetic Routes
Route 1: Reductive Amination and Urea Coupling
Step 1: Synthesis of tert-Butyl 4-[(Benzyl-cyclopropyl-amino)-methyl]piperidine-1-carboxylate
A mixture of Boc-protected 4-aminopiperidine (1 eq.), benzyl-cyclopropylamine (1.1 eq.), and NaBH₄ (5 eq.) in ethanol is stirred at room temperature for 2 hours. After workup, the product is isolated as a yellow oil in 95% yield.
Step 2: Deprotection and Urea Formation
The Boc group is removed using hydrochloric acid (HCl) in dioxane, yielding the free amine. This intermediate is reacted with ethyl isocyanatoacetate (1 eq.) in DCM with N,N-diisopropylethylamine (DIPEA) as a base, affording the urea derivative in 96% yield.
Step 3: Hydrolysis to Acetic Acid
The ethyl ester is hydrolyzed using LiOH in tetrahydrofuran (THF)/methanol (MeOH)/water (1:2:2) at room temperature. Acidification with HCl yields the final carboxylic acid with >99% purity by LC-MS.
Route 2: Direct Alkylation of Piperidine
Step 1: Preparation of 4-[(Benzyl-cyclopropyl-amino)-methyl]piperidine
4-Aminopiperidine is directly alkylated with benzyl-cyclopropyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. The reaction proceeds at 60°C for 12 hours, yielding the secondary amine in 85% yield.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Key Reaction | Reductive amination | Direct alkylation |
| Protective Group | Boc | None |
| Yield of Critical Step | 95% (Step 1) | 85% (Step 1) |
| Purity (LC-MS) | >99% | 98% |
| Reaction Time | 18 hours | 12 hours |
Route 1 offers higher yields and purity due to the protective group strategy, while Route 2 simplifies the synthesis by eliminating Boc deprotection.
Optimization and Process Considerations
Solvent and Base Selection
DMF and DCM are preferred for urea-forming reactions due to their ability to dissolve polar intermediates. DIPEA is favored over weaker bases (e.g., triethylamine) for its superior performance in activating HATU-mediated couplings.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid?
- Methodology : Synthesis typically involves a multi-step process starting with piperidine derivatives. For example, cyclopropane-containing intermediates can be prepared via nucleophilic substitution reactions using cyclopropylamine and benzyl halides. A key step includes the alkylation of the piperidine nitrogen, followed by acetic acid functionalization via carbodiimide-mediated coupling (e.g., EDC/HOBt). Reaction conditions often employ THF as a solvent and LiOH for hydrolysis of ester intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is commonly used. Purity should be verified by HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) confirm the presence of benzyl, cyclopropyl, and piperidine moieties. Key signals include δ ~2.5–3.5 ppm (piperidine protons) and δ ~7.2–7.4 ppm (benzyl aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
- HPLC : A C18 column with UV detection at 254 nm ensures purity (>95%) .
Q. What are the stability and storage recommendations?
- Stability : The compound is sensitive to moisture and light. Degradation products may form via hydrolysis of the cyclopropylamine or benzyl groups.
- Storage : Store at –20°C under inert gas (N2 or Ar) in amber glass vials. Stability should be monitored monthly via HPLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Approach :
Analog Synthesis : Modify the benzyl or cyclopropyl groups (e.g., halogenation, methylation) to assess steric/electronic effects .
Biological Assays : Test analogs in target-specific assays (e.g., LSD1 inhibition for cancer research) using enzyme activity assays and cell viability studies (IC50 determination) .
Computational Modeling : Perform molecular docking (e.g., with AutoDock Vina) to predict binding interactions with receptors like 5-HT4 or opioid/chemokine hybrids .
Q. What pharmacological mechanisms are associated with this compound?
- Key Mechanisms :
- LSD1 Inhibition : The cyclopropylamine moiety may act as a lysine-specific demethylase 1 (LSD1) inhibitor, altering histone methylation and gene expression in cancer cells .
- Receptor Modulation : The piperidine-acetic acid structure suggests potential agonism/antagonism at G-protein-coupled receptors (e.g., neurotensin or opioid receptors). Validate via radioligand binding assays and calcium flux measurements .
Q. How can analytical methods resolve contradictions in cytotoxicity data?
- Case Study : If cytotoxicity varies between studies (e.g., IC50 discrepancies in cancer cell lines):
Reproducibility Checks : Standardize cell culture conditions (e.g., passage number, serum type) .
Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites .
Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out unintended kinase inhibition .
Q. What strategies optimize in vivo pharmacokinetics for this compound?
- Strategies :
- Prodrug Design : Introduce ester or amide prodrugs to enhance oral bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2) and plasma can guide selection .
- Formulation : Use lipid nanoparticles or cyclodextrin complexes to improve aqueous solubility. Characterize via dynamic light scattering (DLS) and in vitro release assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
